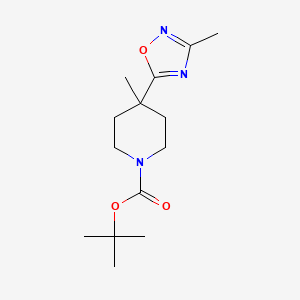

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1^H NMR spectrum (CDCl₃, 400 MHz) reveals distinct signals for key structural motifs:

- Piperidine protons : Multiplets at δ 2.85–3.15 ppm (axial H-2/H-6) and δ 1.65–1.95 ppm (equatorial H-3/H-5).

- tert-Butyl group : Singlet at δ 1.45 ppm (9H).

- Oxadiazole protons : Absence of aromatic protons confirms the non-aromatic nature of the 1,2,4-oxadiazole ring.

^13^C NMR data (100 MHz, CDCl₃) further corroborate the structure:

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₄H₂₃N₃O₃ with an observed [M+H]⁺ ion at m/z 282.1812 (calculated 282.1818). Fragmentation pathways include loss of the tert-butoxy group (Δ m/z = 57) and cleavage of the oxadiazole ring.

Conformational Analysis of Piperidine-Oxadiazole Hybrid Systems

The conformational flexibility of the piperidine ring and its substituents significantly influences the compound’s reactivity and intermolecular interactions. Key findings include:

- Chair-to-Boat Transitions : At elevated temperatures (>150°C), the piperidine ring undergoes partial conversion to a boat conformation, as evidenced by variable-temperature NMR.

- Steric Effects : The 4-methyl group induces torsional strain, reducing the rotational freedom of the oxadiazole moiety.

- Intermolecular Packing : XRD data reveal that π-stacking between oxadiazole rings (3.5–4.0 Å spacing) and van der Waals interactions between tert-butyl groups dominate solid-state packing.

| Conformational Parameter | Value |

|---|---|

| Piperidine puckering amplitude (θ) | 12.3° |

| Torsion angle (C-4–C-5–N-1–O-2) | 178.5° |

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

Frontier Molecular Orbitals

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| Highest Occupied (HOMO) | −6.2 | Oxadiazole π-system |

| Lowest Unoccupied (LUMO) | −1.8 | Piperidine σ* orbital |

The HOMO–LUMO gap of 4.4 eV indicates moderate chemical stability. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the oxadiazole lone pairs and adjacent σ*(C–N) orbitals.

属性

IUPAC Name |

tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-10-15-11(20-16-10)14(5)6-8-17(9-7-14)12(18)19-13(2,3)4/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYCCMHLYVGOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCN(CC2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Enzymatic Reduction and Functionalization (Based on Patent US10377750B2)

A key step in the synthesis involves the enzymatic reduction of tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate using ketoreductase enzymes (KRED-130) and glucose dehydrogenase (GDH-101) in the presence of NADP sodium salt as a cofactor. This biocatalytic process is conducted in aqueous buffer at pH 7.0 and 30 °C, with controlled agitation and solvent conditions (acetonitrile or dimethylformamide as solvents) to maintain enzyme activity and substrate solubility.

After enzymatic reduction, the reaction mixture undergoes extraction and purification steps involving toluene washing, drying over sodium sulfate, and concentration. The intermediate is then subjected to further chemical transformations, including reaction with 1,1′-carbonyldiimidazole in tetrahydrofuran at low temperature (5 °C) to facilitate cyclization or coupling reactions leading towards the oxadiazole ring formation.

| Step | Reagents/Conditions | Details |

|---|---|---|

| Enzymatic reduction | Ketoreductase KRED-130, glucose dehydrogenase GDH-101, NADP sodium salt, pH 7.0, 30 °C | Stirred 1 hour at room temp, then cooled to 30 °C |

| Extraction & purification | Toluene, Celite filtration, aqueous sodium chloride wash | Separation of organic and aqueous layers, drying over sodium sulfate |

| Cyclization step | 1,1′-carbonyldiimidazole, tetrahydrofuran, 5 °C | Stirred 2 hours at room temperature |

This method emphasizes mild conditions, enzyme specificity, and efficient purification to yield the desired intermediate with high stereochemical purity.

Chemical Synthesis via Nucleophilic Substitution and Coupling (Based on Ambeed Product Details)

An alternative chemical synthesis starts with racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as a precursor. The compound is reacted under inert atmosphere (nitrogen) in tetrahydrofuran (THF) cooled to -78 °C. Potassium tert-butoxide is added slowly to generate an enolate intermediate, which is then reacted with methyl 3-methoxy acrylate to form an extended conjugated system.

Subsequent steps involve addition of N-phenyl bis-trifluoromethane sulfonamide as a coupling agent, followed by aqueous workup and purification by flash chromatography. The product mixture is further elaborated through palladium-catalyzed amination and acid-mediated deprotection to yield functionalized piperidine derivatives.

| Step | Reagents/Conditions | Details |

|---|---|---|

| Enolate formation | Potassium tert-butoxide in THF, -78 °C to 0 °C | Slow addition over 5 min, warming to 0 °C |

| Michael addition | Methyl 3-methoxy acrylate, -78 °C to ambient | Dropwise addition, 2 hours reaction |

| Coupling | N-phenyl bis-trifluoromethane sulfonamide, 0 °C to room temp | 1 hour stirring |

| Workup and purification | Saturated NaHCO3, EtOAc extraction, flash chromatography | Gradient elution, isolation of product |

This chemical approach provides a route to functionalized piperidine intermediates that can be further transformed into the target molecule.

Protection and Functional Group Manipulation

The tert-butyl carbamate protecting group is introduced or maintained throughout the synthesis to protect the piperidine nitrogen. Typical conditions involve treatment with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions or using carbonyldiimidazole as a coupling reagent in solvents like tetrahydrofuran at low temperature. This protection is crucial for selective functionalization of other parts of the molecule without affecting the nitrogen center.

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Enzymatic reduction | Biocatalysis | Ketoreductase KRED-130, GDH-101, NADP, pH 7, 30 °C | Stereoselective reduction of keto-piperidine |

| Cyclization/coupling | Chemical cyclization | 1,1′-carbonyldiimidazole, THF, 5 °C | Formation of oxadiazole ring |

| Nucleophilic substitution | Base-mediated enolate formation | Potassium tert-butoxide, THF, -78 °C to 0 °C | Michael addition to acrylate |

| Coupling reaction | Palladium-catalyzed amination | Pd catalyst, cesium carbonate, dioxane, 100 °C | Formation of arylated piperidine derivatives |

| Protection | Boc protection | Boc2O or carbonyldiimidazole, mild base, THF | Nitrogen protection for selective reactions |

- The enzymatic approach offers high stereochemical control and environmentally benign conditions but requires enzyme availability and optimized conditions for scale-up.

- Chemical methods provide versatility and access to diverse derivatives but may involve harsher conditions and multiple purification steps.

- Protection strategies are essential to prevent side reactions and ensure selective functionalization.

- Reaction temperatures ranging from -78 °C to 100 °C are used depending on the step, highlighting the need for careful temperature control.

- Solvent choice (THF, toluene, dimethylformamide, acetonitrile) affects solubility and reaction rates.

- Purification techniques such as flash chromatography and filtration with Celite or GAF filters are critical for isolating pure intermediates.

The preparation of tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves sophisticated synthetic routes combining enzymatic biotransformations and classical organic synthesis techniques. Enzymatic reduction provides stereoselectivity, while chemical coupling and cyclization steps enable the construction of the oxadiazole ring and functionalization of the piperidine core. Protection of the nitrogen via tert-butyl carbamate groups is maintained throughout to ensure reaction specificity. The choice of method depends on the desired scale, purity, and stereochemical requirements.

化学反应分析

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group undergoes acid- or base-mediated cleavage to yield free piperidine derivatives, critical for further functionalization.

-

Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates tert-butyl cation elimination, forming CO₂ and the piperidinium intermediate .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazol-5-yl group participates in electrophilic substitution and ring-opening reactions.

Electrophilic Aromatic Substitution

Ring-Opening Reactions

Piperidine Ring Functionalization

The piperidine nitrogen and C-4 methyl group enable alkylation, acylation, and cross-coupling.

N-Alkylation/Acylation

| Reaction | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | 88% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperidine | 91% |

C-4 Methyl Group Oxidation

| Oxidizing Agent | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 70°C | 6 h | 4-Carboxy piperidine derivative | 73% | |

| RuO₄, CH₃CN/H₂O | 25°C, 12 h | Ketone formation | 68% |

Cross-Coupling Reactions

The oxadiazole ring’s aromaticity facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.

Thermal and Catalytic Decomposition

Controlled pyrolysis or hydrogenation alters the core structure:

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Preferred Conditions | Competing Pathways |

|---|---|---|---|

| Boc group | Acids > Bases | HCl/dioxane, 25°C | Oxadiazole ring protonation |

| Oxadiazole ring | Electrophiles > Nucleophiles | Low-temperature nitration | Ring-opening under strong bases |

| Piperidine N | Alkylating agents | Polar aprotic solvents | Steric hindrance from C-4 methyl |

科学研究应用

Medicinal Chemistry

Antifungal Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antifungal properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various fungal pathogens like Candida albicans and Aspergillus niger . The incorporation of the piperidine structure may enhance the bioactivity of these compounds.

Potential Anticancer Agents : Compounds similar to tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate have demonstrated cytotoxic effects against cancer cell lines. The oxadiazole moiety is believed to play a crucial role in mediating these effects through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Chemistry

Pesticide Development : The structural features of this compound make it a candidate for developing new agrochemicals. Oxadiazoles have been recognized for their insecticidal and herbicidal properties. Research into similar compounds has revealed their effectiveness in controlling pests while minimizing environmental impact .

Materials Science

Polymeric Applications : The synthesis of polymers incorporating oxadiazole units has been explored for their thermal stability and optical properties. These materials are useful in applications such as coatings and electronic devices due to their enhanced mechanical properties and resistance to degradation .

Case Studies

作用机制

The mechanism of action of tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and oxadiazole moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural analogs differ primarily in the substituents on the 1,2,4-oxadiazole ring, the heterocyclic core, and stereochemical configurations. Below is a comparative overview:

Key Observations:

The phenyl group in the analog from introduces steric bulk, which may alter binding kinetics in enzyme-active sites .

The electron-deficient 1,2,4-oxadiazole ring in all analogs likely contributes to hydrogen-bonding or dipole interactions in biological targets.

Stereochemical Influence :

- The (S)-configuration in 4k and ’s compound highlights the role of chirality in molecular recognition, which could lead to divergent biological activities compared to racemic mixtures .

生物活性

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (CAS No. 1443981-38-1) is a synthetic organic compound that incorporates a piperidine ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities, including:

- Anticancer : Oxadiazole derivatives have shown cytotoxicity against various cancer cell lines.

- Antimicrobial : These compounds have demonstrated activity against bacteria and fungi.

- Anti-inflammatory : Some derivatives possess anti-inflammatory properties.

- Neuroprotective : Certain oxadiazole compounds have been studied for their effects on neurodegenerative diseases.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets such as enzymes and receptors. The piperidine and oxadiazole components may facilitate these interactions, leading to various pharmacological effects.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives. For instance, certain derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, including human colon adenocarcinoma (HT29) and lung adenocarcinoma (A549) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 | 10.5 |

| Compound B | A549 | 15.3 |

| Tert-butyl derivative | HeLa | 12.0 |

Antimicrobial Activity

In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, one derivative displayed significant activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Research indicates that oxadiazole derivatives may protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders .

Case Studies

Several case studies have been documented regarding the biological activity of related oxadiazole compounds:

-

Case Study on Anticancer Activity :

A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that modifications to the oxadiazole ring significantly influenced anticancer potency. -

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of substituted oxadiazoles against clinical isolates of bacteria. Results indicated that certain substitutions enhanced antibacterial activity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis of structurally similar piperidine-carboxylate derivatives often involves multi-step reactions. For example, the synthesis of tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate starts with cyclopropylamine and thiocyanate to form a triazole intermediate, followed by coupling with piperidine and tert-butyl carbamate . Adapting this approach, the target compound could be synthesized by first constructing the 3-methyl-1,2,4-oxadiazole ring via cyclization of amidoximes with acylating agents, followed by piperidine ring functionalization under Boc-protection conditions. Key steps include optimizing reaction time (e.g., 2–24 hours) and temperature (20–80°C) .

Q. How can the purity of this compound be verified after synthesis?

- Methodological Answer : Analytical techniques such as HPLC (with UV detection at 254 nm) and NMR (¹H and ¹³C) are critical. For example, purity assessments for tert-butyl derivatives in relied on LC-MS and column chromatography (silica gel, hexane/ethyl acetate gradient) . Differential Scanning Calorimetry (DSC) can further confirm crystallinity, while elemental analysis validates molecular formula accuracy .

Q. What safety precautions are necessary during handling?

- Methodological Answer : Similar piperidine-carboxylate compounds require respiratory protection (N95 masks), nitrile gloves, and eye/face shields due to potential skin/eye irritation . Work should be conducted in a fume hood with an eyewash station accessible. Toxicity data for this specific compound may be limited, so treat it as hazardous based on structural analogs .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

- Methodological Answer : Inconsistent yields often arise from solvent polarity or temperature fluctuations. For example, highlights the use of polar aprotic solvents (e.g., DMF) for triazole ring formation, while non-polar solvents (e.g., toluene) improve Boc-protection efficiency . Design of Experiments (DoE) can systematically optimize parameters like catalyst loading (e.g., 1–5 mol%) and stirring rate (200–1000 rpm). Statistical tools (e.g., ANOVA) help identify significant variables .

Q. What strategies enhance the compound’s stability under physiological conditions for in vitro studies?

- Methodological Answer : Stability challenges (e.g., hydrolysis of the oxadiazole ring) can be mitigated by modifying storage conditions. recommends storing tert-butyl derivatives at –20°C under nitrogen to prevent degradation . Alternatively, prodrug strategies (e.g., ester-to-acid conversion) or pH-adjusted buffers (pH 6–7.4) may improve solubility and shelf life .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence bioactivity compared to other heterocycles?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., triazole vs. oxadiazole derivatives) suggest that the oxadiazole’s electron-deficient ring enhances binding to enzymatic targets like kinases or proteases . Computational modeling (e.g., molecular docking with AutoDock Vina) can quantify binding affinity differences, while in vitro assays (e.g., IC₅₀ measurements) validate selectivity .

Q. What analytical methods are suitable for detecting degradation products?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and tandem LC-MS/MS identify degradation pathways (e.g., Boc-deprotection or oxadiazole ring opening). For example, used HR-MS to characterize pyridine-based degradation products in similar compounds . Accelerated stability studies (40°C/75% RH for 1–3 months) coupled with kinetic modeling predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。